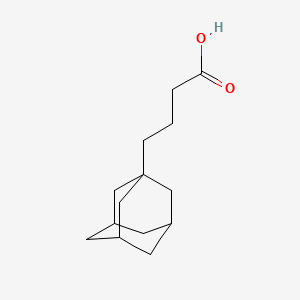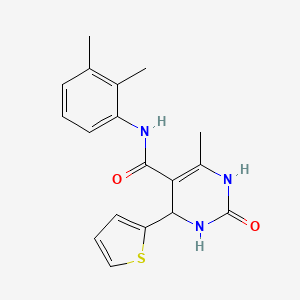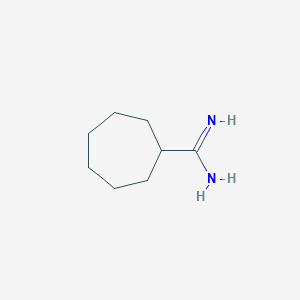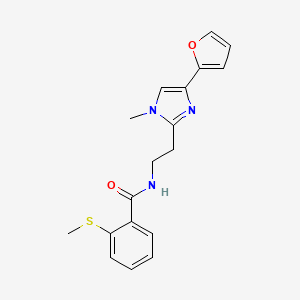![molecular formula C19H18N4O2 B2391979 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034449-79-9](/img/structure/B2391979.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PTP1B inhibitor and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Anticancer Applications
Antiproliferative Effects in Lung Cancer
A synthetic phenoxypyrimidine urea derivative, closely related to the queried compound, demonstrated significant antiproliferative effects in non-small cell lung cancer cells. It induced apoptosis through both caspase-dependent and -independent pathways and promoted cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Gil et al., 2021).
Role in Metabolism of Soluble Epoxide Hydrolase Inhibitors
A urea compound, similar in structure to the one , was extensively used in research for modulating inflammation and protecting against various conditions like hypertension and neuropathic pain. The study of its metabolism was crucial for understanding its safety and effectiveness (Wan et al., 2019).
Chemical Properties and Applications
Hydrogen Bonding and Molecular Interactions
Research on heterocyclic ureas, which are structurally related to the queried compound, showed how they can unfold to form hydrogen-bonded complexes. These insights are valuable in understanding the molecular interactions and potential applications in self-assembly and materials science (Corbin et al., 2001).
Synthetic Applications in Drug Development
The synthesis and structure-activity relationships of various urea derivatives, including those structurally akin to the queried compound, have been explored for their potential in developing new therapeutic agents. This includes their role as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001).
Potential in Anti-Cancer Drug Metabolism Studies
The metabolism of novel anti-cancer agents structurally similar to the queried compound was investigated, revealing various metabolites and elucidating pathways critical for understanding the drug's efficacy and safety (Lee et al., 2004).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(10-17)23-19(24)22-12-14-7-8-18(21-11-14)15-4-3-9-20-13-15/h2-11,13H,12H2,1H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPQMJAVJEKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)




![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)

